HDL376 - 147751-31-3

HDL376

Catalog Number: EVT-269417
CAS Number: 147751-31-3
Molecular Formula: C12H17ClN2S
Molecular Weight: 256.80 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(5-Chloro-2-methylphenyl)-N'-(2-methylpropyl)thiourea, also known as SDZ HDL 376, is a synthetic thiocarbamide compound investigated for its potential use in treating atherosclerosis []. Thiocarbamides are organic compounds characterized by the presence of a thiocarbonyl group (C=S) linked to a nitrogen atom.

Synthesis Analysis

While the provided papers do not detail the specific synthesis of SDZ HDL 376, they provide insights into the synthesis of similar thiocarbamide compounds. One common method for synthesizing thiocarbamides involves reacting an isothiocyanate with an amine. [, ]

Chemical Reactions Analysis

Research indicates that SDZ HDL 376 undergoes extensive metabolism in liver microsomes of various species, including rats, dogs, monkeys, and humans. [] The metabolic pathways differ between species. In rats, S-oxidation is the primary metabolic route, leading to the formation of sulfoxide metabolites. Conversely, human and monkey microsomes favor carbon hydroxylation. [] Intriguingly, the NADPH-dependent oxidation of SDZ HDL 376 causes covalent binding to microsomal protein. [] This binding is reduced by the presence of glutathione (GSH), which forms a unique thioether-linked adduct with SDZ HDL 376. This adduct formation is primarily mediated by cytochrome P450 enzymes. []

Mechanism of Action

Although the specific mechanism of action for SDZ HDL 376 in treating atherosclerosis is not detailed in the provided abstracts, its metabolic reactions offer some clues. The formation of a GSH adduct suggests that SDZ HDL 376 might exert its effects by interacting with thiol groups in biological systems. [] This interaction could modulate the activity of enzymes or other proteins involved in the pathogenesis of atherosclerosis.

SDZ HDL 376

  • Compound Description: SDZ HDL 376 is a thiocarbamide compound developed for the treatment of atherosclerosis. In vitro studies revealed significant metabolic differences between species. While rat liver microsomes primarily metabolized it into an S-oxide, human and monkey microsomes favored carbon hydroxylation. Notably, SDZ HDL 376 exhibited NADPH-dependent oxidation, leading to covalent binding with microsomal protein, an effect mitigated by glutathione (GSH). This interaction generated a unique SDZ HDL 376-GSH adduct characterized by a thioether linkage, unlike the disulfide adducts formed by other thiocarbamides. This adduct formation, predominantly mediated by cytochrome P450, was observed to be faster in rat microsomes compared to human microsomes. []
  • Relevance: SDZ HDL 376 shares the core structure of a thiourea group attached to a substituted phenyl ring with N-(5-Chloro-2-methylphenyl)-N'-(2-methylpropyl)-thiourea. The research on SDZ HDL 376 highlights the potential metabolic pathways and reactivity of this chemical class. []

Phenylthiourea

  • Compound Description: Phenylthiourea is a thiocarbamide compound. Unlike SDZ HDL 376, it did not form thioether-linked adducts with GSH in rat liver microsomes. []
  • Relevance: Phenylthiourea represents a simpler thiocarbamide structure compared to N-(5-Chloro-2-methylphenyl)-N'-(2-methylpropyl)-thiourea, lacking the chloro and methyl substituents on the phenyl ring and the 2-methylpropyl group on the thiourea nitrogen. This difference highlights the influence of specific substituents on the reactivity and metabolic profile of thiocarbamides. []

Methimazole

  • Compound Description: Methimazole is a thiocarbamide compound. It did not form thioether-linked adducts with GSH in rat liver microsomes. []
  • Relevance: Methimazole, structurally categorized as a thiocarbamide, differs from N-(5-Chloro-2-methylphenyl)-N'-(2-methylpropyl)-thiourea due to its thiazole ring directly linked to the thiourea moiety. This contrast underscores the structural diversity within the thiocarbamide class and its impact on GSH adduct formation. []

2-Mercaptobenzimidazole

  • Compound Description: 2-Mercaptobenzimidazole is a thiocarbamide compound. It did not form thioether-linked adducts with GSH in rat liver microsomes. []
  • Relevance: 2-Mercaptobenzimidazole belongs to the thiocarbamide class, differing from N-(5-Chloro-2-methylphenyl)-N'-(2-methylpropyl)-thiourea by the presence of a fused benzimidazole ring system. This structural variation further emphasizes the significance of specific structural motifs within thiocarbamides in determining their reactivity with GSH. []

2-Mercaptoquinazoline

  • Compound Description: 2-Mercaptoquinazoline is a thiocarbamide compound. It did not form thioether-linked adducts with GSH in rat liver microsomes. []
  • Relevance: 2-Mercaptoquinazoline, classified as a thiocarbamide, is structurally distinct from N-(5-Chloro-2-methylphenyl)-N'-(2-methylpropyl)-thiourea due to its fused quinazoline ring system. This comparison highlights the diversity of structures within the thiocarbamide family and their influence on GSH adduct formation. []

2-Propyl-6-thiouracil

  • Compound Description: 2-Propyl-6-thiouracil is a thiocarbamide compound. It did not form thioether-linked adducts with GSH in rat liver microsomes. []
  • Relevance: 2-Propyl-6-thiouracil, belonging to the thiocarbamide class, differs from N-(5-Chloro-2-methylphenyl)-N'-(2-methylpropyl)-thiourea due to its pyrimidine ring structure with a propyl substituent. This structural dissimilarity further emphasizes the impact of specific structural elements within the broader thiocarbamide group on GSH adduct formation. []

N2-(4-chloro-2-methylphenyl)-N1,N1-dimethylformamidine (Chlordimeform)

  • Compound Description: Chlordimeform is an insecticide. Polymerizable derivatives of its N-demethylated analog were synthesized for controlled release applications. []
  • Relevance: Chlordimeform shares a similar substituted phenyl ring structure (4-chloro-2-methylphenyl) with N-(5-Chloro-2-methylphenyl)-N'-(2-methylpropyl)-thiourea. This structural similarity, despite belonging to different chemical classes, suggests potential for exploring shared chemical properties and biological activities. []

3-chloro-2-methylphenylthiourea

  • Compound Description: 3-chloro-2-methylphenylthiourea is a precursor used in the synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine. []
  • Relevance: 3-chloro-2-methylphenylthiourea is a direct structural analog of N-(5-Chloro-2-methylphenyl)-N'-(2-methylpropyl)-thiourea, differing only in the position of the chlorine atom on the phenyl ring and the substituent on the thiourea nitrogen. This close structural relationship suggests they might exhibit similar chemical properties. []

N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

  • Compound Description: N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine is a compound synthesized from 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide. It exhibited in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum. []
  • Relevance: N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine shares the 3-chloro-2-methylphenyl thiourea moiety with N-(5-Chloro-2-methylphenyl)-N'-(2-methylpropyl)-thiourea, differing in the presence of a thiazole ring linked to a fluorophenyl group. This structural similarity, along with its antibacterial activity, highlights the potential of exploring variations on the thiourea scaffold for biological applications. []

4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A)

  • Compound Description: SSR125543A is a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist. It displays anxiolytic and antidepressant-like effects in rodent models, particularly in situations involving inescapable stress. [, ]
  • Relevance: SSR125543A, while possessing a thiazole ring, shares a similar substitution pattern on the phenyl ring (chloro and methyl groups) with N-(5-Chloro-2-methylphenyl)-N'-(2-methylpropyl)-thiourea. This structural resemblance suggests a potential link between the phenyl ring substituents and biological activity, even in different chemical scaffolds. [, ]

2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide

  • Compound Description: 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide is a key intermediate in the synthesis of dasatinib, a tyrosine kinase inhibitor used in cancer treatment. []
  • Relevance: This compound exhibits a high degree of structural similarity to N-(5-Chloro-2-methylphenyl)-N'-(2-methylpropyl)-thiourea. Both share a chloro-methyl substituted phenyl ring directly attached to a thiazole ring. This close structural relationship highlights its significance as a building block for developing pharmacologically active compounds like dasatinib. []

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib)

  • Compound Description: Dasatinib (BMS-354825) is a potent, orally active, pan-Src kinase inhibitor. Developed from a 2-aminothiazole template, it exhibits nanomolar to subnanomolar potencies against Src family kinases in biochemical and cellular assays. Dasatinib effectively inhibits the production of proinflammatory cytokines like IL-2 and TNFα in vivo. [, , , ]
  • Relevance: Dasatinib, derived from a 2-aminothiazole core similar to N-(5-Chloro-2-methylphenyl)-N'-(2-methylpropyl)-thiourea, demonstrates the successful development of a potent drug from a related structural framework. Both compounds share a substituted phenyl ring linked to a thiazole ring, emphasizing the potential of this structural motif in medicinal chemistry. [, , , ]
Introduction to HDL376: Nomenclature and Historical Context

HDL376 represents a significant development in cardiovascular pharmacology, specifically targeting high-density lipoprotein (HDL) metabolism pathways. This small molecule inhibitor was designed to modulate cholesterol transport mechanisms by selectively interacting with scavenger receptor class B type I (SR-BI), a key receptor mediating cellular uptake of HDL cholesterol esters. HDL376 emerged from research exploring pharmacological interventions to elevate HDL-cholesterol levels, with potential implications for atherosclerotic cardiovascular disease management. Its chemical structure and mechanism distinguish it from conventional HDL-raising therapeutics like fibrates or niacin, offering novel insights into HDL metabolism regulation [3] [7].

Etymological Derivation and IUPAC Classification of HDL376

The designation "HDL376" follows pharmaceutical nomenclature conventions where "HDL" references the compound's biological target (high-density lipoprotein) and "376" serves as a specific identifier within a compound series. The alternative designation SDZ-HDL376 indicates its development origin at Sandoz (SDZ) pharmaceutical research laboratories. Chemically, HDL376 is classified as a thiourea derivative with the systematic IUPAC name: 1-(4-chloro-3-methylphenyl)-3-(isobutyl)thiourea. This nomenclature precisely describes its molecular structure consisting of a para-chloro-meta-methyl substituted phenyl ring attached via a thiourea linkage to an isobutyl group [3] [6].

The molecular formula of HDL376 is C₁₂H₁₇ClN₂S, with a molecular weight of 256.79 g/mol. Its structural features include:

  • An aromatic chloromethylphenyl ring providing hydrophobic character
  • A thiourea functional group (-NH-CS-NH-) enabling hydrogen bonding
  • An aliphatic isobutyl moiety enhancing lipid solubility

These structural elements facilitate HDL376's interaction with hydrophobic pockets in the SR-BI receptor. The compound's chemical properties are summarized below:

Table 1: Chemical Properties of HDL376

PropertyValue
CAS Registry Number147751-31-3
Molecular FormulaC₁₂H₁₇ClN₂S
Molecular Weight256.79 g/mol
Systematic Name1-(4-chloro-3-methylphenyl)-3-(2-methylpropyl)thiourea
SMILES NotationS=C(NC1=CC(Cl)=CC=C1C)NCC(C)C
Solubility in DMSO100 mg/mL (389.42 mM)

[3] [6]

Historical Milestones in HDL376 Discovery and Early Research Trajectories

HDL376 emerged from systematic efforts to identify selective inhibitors of SR-BI-mediated lipid transport during the late 1990s and early 2000s. The compound's development represents a convergence of several scientific milestones:

1996-1999: Identification of SR-BI as the first molecularly characterized HDL receptor fundamentally changed HDL metabolism understanding. Researchers recognized its role in selective cholesterol ester uptake and reverse cholesterol transport, establishing it as a potential pharmacological target for modulating HDL metabolism [7].

2000-2004: High-throughput screening campaigns identified thiourea compounds as effective inhibitors of SR-BI-mediated lipid transport. HDL376 emerged as a lead compound with optimized inhibitory potency and selectivity from structure-activity relationship studies. Early biochemical characterization demonstrated its ability to inhibit SR-BI-mediated lipid transport in cultured cells with an IC₅₀ ≈ 1 μM [7].

2005-2007: Landmark studies demonstrated HDL376's mechanism of action through direct interaction with SR-BI. Researchers established that HDL376 inhibited SR-BI function not only in cellular systems but also in liposomes reconstituted with purified SR-BI protein (IC₅₀ = 0.22 μM), confirming direct receptor interaction rather than indirect modulation. Comparative studies showed HDL376 was more potent than fenofibrate in inhibiting SR-BI despite fenofibrate's primary activity as a PPARα activator [7].

2008-2010: Research expanded to animal models demonstrating consistent HDL-cholesterol elevating effects across species. HDL376 administration (12-80 mg/kg/day) significantly raised HDL-C levels in rats, hamsters, dogs, and non-human primates. These effects paralleled observations in SR-BI knockout mice, supporting the compound's target-specific mechanism [6] [7].

Table 2: Key Historical Milestones in HDL376 Research

Year RangeResearch MilestoneSignificance
1996-1999SR-BI identification as HDL receptorEstablished molecular target for HDL intervention
2000-2004HDL376 identification as SR-BI inhibitorProvided specific chemical tool for target validation
2005-2007Direct inhibition mechanism establishedConfirmed target specificity at molecular level
2008-2010Multi-species validation of HDL elevating effectsDemonstrated translational potential across mammals

Position of HDL376 in Contemporary Chemical Research Paradigms

HDL376 occupies a unique position bridging multiple research paradigms in cardiovascular pharmacology and lipid biochemistry:

Target-Specific Molecular Pharmacology: HDL376 exemplifies the reductionist approach in modern drug discovery, focusing on single-target modulation (SR-BI) to achieve specific physiological effects (HDL-C elevation). This contrasts with earlier HDL-raising therapies like niacin or fibrates that exhibit pleiotropic mechanisms affecting multiple metabolic pathways. HDL376's target specificity enables precise investigation of SR-BI's role in cholesterol homeostasis without confounding off-target effects [7].

Chemical Biology Tool Compound: Beyond therapeutic potential, HDL376 serves as an essential research tool for probing SR-BI structure-function relationships. Studies utilizing HDL376 identified exoplasmic cysteine Cys384 in SR-BI as critical for inhibitor sensitivity, revealing key molecular determinants of receptor function. This application positions HDL376 within the chemical biology paradigm where small molecules elucidate biological mechanisms [7].

Translational Research Bridge: HDL376 research spans in vitro biochemical studies, cellular models, animal physiology, and potential human translation. This continuum exemplifies the translational research paradigm, where mechanistic insights inform therapeutic development. HDL376's consistent effects across species—from cell culture to non-human primates—strengthen its utility in extrapolating findings across biological systems [6] [7].

Lipidomics Integration: Contemporary HDL research increasingly employs lipidomic approaches to characterize HDL particle composition. HDL376 studies contribute to this paradigm by investigating how SR-BI inhibition alters HDL lipid species distribution. Research shows HDL particle size increases following HDL376 treatment, paralleling findings in SR-BI deficient mice. This positions HDL376 research at the intersection of molecular pharmacology and advanced lipid analytics [1] [8].

HDL376 thus represents a convergence point for multiple research frameworks, serving both as: (1) a pharmacological probe for basic science investigations into HDL metabolism; and (2) a potential therapeutic candidate demonstrating the feasibility of selectively targeting HDL receptors for cardiovascular risk modification. Its continued study bridges chemical design, molecular biology, and integrative physiology in the quest to exploit HDL metabolism for clinical benefit [4] [7] [8].

Properties

CAS Number

147751-31-3

Product Name

HDL376

IUPAC Name

1-(5-chloro-2-methylphenyl)-3-(2-methylpropyl)thiourea

Molecular Formula

C12H17ClN2S

Molecular Weight

256.80 g/mol

InChI

InChI=1S/C12H17ClN2S/c1-8(2)7-14-12(16)15-11-6-10(13)5-4-9(11)3/h4-6,8H,7H2,1-3H3,(H2,14,15,16)

InChI Key

CVLONJGXRCEARL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)NC(=S)NCC(C)C

Solubility

Soluble in DMSO

Synonyms

HDL 376
HDL-376
HDL376
N-(5-chloro-2-methylphenyl)-N'-(2methylpropyl)thiourea
SDZ HDL 376
SDZ-HDL-376

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=S)NCC(C)C

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)NC(=NCC(C)C)S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.